N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS2/c17-13-8-6-11(7-9-13)10-22-16-20-19-15(23-16)18-14(21)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYFBIKXWLOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves a multi-step process:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable thiol.
Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways in microbial and cancer cells.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes involving thiadiazole derivatives.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and proliferation, making it useful in cancer research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the benzylthio group significantly influences melting points, solubility, and reactivity. For example:
- Halogen Effects : Bromine's larger atomic radius and higher lipophilicity compared to chlorine may enhance membrane permeability and target binding in anticancer applications .
- Non-Halogenated Analogs: Benzylthio derivatives (e.g., 5h) exhibit moderate melting points and high yields, while ethylthio derivatives (e.g., 5g) show higher melting points, suggesting stronger crystal lattice interactions .
Anticancer Activity
- Benzylthio Derivatives : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide demonstrated IC₅₀ values of 8–12 µM against breast (MDA), prostate (PC3), and glioblastoma (U87) cell lines .
- Chalcone Hybrids : Thiadiazole-chalcone hybrids (e.g., 5a, 5f) showed IC₅₀ values of 6.92–16.35 µM against leukemia HL-60 cells via G2/M arrest and apoptosis .
Enzyme Inhibition
- Pyridinyl Derivatives : Compounds with pyridin-2-yl substituents (e.g., 4j, 4k) inhibited 15-lipoxygenase-1 (15-LOX-1) by 26–28%, with IC₅₀ values of 4.96 µM against PC3 cells .
- Kinase Inhibitors : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives are potent dual inhibitors of Abl and Src tyrosine kinases, suggesting the thiadiazole-benzamide scaffold is critical for kinase binding .
Structure-Activity Relationships (SAR)
- Position 5 Substituents: Halogenated benzylthio groups (Br, Cl) enhance cytotoxicity and kinase inhibition compared to non-halogenated groups. Bulky substituents (e.g., 4-(dimethylsulfamoyl)benzamide in CAS 571954-39-7) improve solubility but may reduce cell permeability .
- Position 2 Modifications :
- Benzamide derivatives show broader anticancer activity than sulfonamide or urea analogs (e.g., anticonvulsant urea derivatives in Figure 9 ).
Biological Activity
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the thiadiazole class, noted for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur.
- Bromobenzyl Group : Enhances lipophilicity and cellular penetration.
- Benzamide Moiety : Imparts additional biological activity.
The molecular formula is , indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms, which contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives targeting the epidermal growth factor receptor (EGFR) and HER-2 showed excellent anti-proliferation abilities against various cancer cell lines such as MCF-7 and A549. The hit compound displayed stable binding to these receptors in molecular dynamics studies .
Table 1: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| YH-9 | SK-BR-3 | 2.74 | EGFR/HER-2 inhibition |
| YH-9 | MCF-7 | 5.91 | EGFR/HER-2 inhibition |
| YH-9 | A549 | 6.21 | EGFR/HER-2 inhibition |
| Sorafenib | HCT-116 | 5.47 | BRAF/VEGFR inhibition |
Antimicrobial Activity
The compound has also been reported to possess antimicrobial properties. Studies show that thiadiazole derivatives can inhibit various bacterial strains and fungi by disrupting their cellular functions. The mechanism often involves interference with enzyme activity or cell membrane integrity .
This compound operates through several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer proliferation and microbial growth.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : The compound can trigger apoptosis via caspase-dependent pathways in cancer cells .
Case Studies
A notable study focused on the synthesis and evaluation of various thiadiazole derivatives for their anticancer activity. Among these compounds, several exhibited potent cytotoxic effects against multiple cancer cell lines while maintaining lower toxicity towards normal cells. For instance, compounds with bromobenzyl substitutions showed enhanced efficacy due to improved lipophilicity and cellular uptake capabilities .
Q & A
How can researchers optimize the synthetic route for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
Answer:
The synthesis typically involves multi-step protocols, including cyclization, thioether formation, and amide coupling. Key methodological considerations:
- Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating .
- Use TLC monitoring to track intermediate purity and reaction progression .
- Purification via recrystallization (e.g., ethanol or DMSO/water mixtures) ensures high-purity final products .
- Critical parameters: stoichiometric control of 4-bromobenzyl mercaptan and anhydrous conditions for thioether formation .
What spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
A combination of techniques ensures structural validation:
- NMR spectroscopy (400 MHz, DMSO-d₆/CDCl₃) confirms amide proton (δ 10–12 ppm) and aromatic/heterocyclic protons .
- FT-IR (KBr pellets) identifies thiadiazole C=N stretching (~1600 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
- Mass spectrometry (ESI-TOF) verifies molecular ion peaks and fragmentation patterns .
- Single-crystal X-ray diffraction (Bruker SMART CCD) resolves crystal packing and hydrogen-bonding networks (e.g., P2₁2₁2₁ space group) .
How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?
Answer:
Discrepancies in bioactivity (e.g., cytotoxicity) often arise from:
- Structural variations : Substituents like 4-bromobenzyl vs. chlorophenyl groups alter steric/electronic profiles, impacting target binding .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent (DMSO concentration) affect IC₅₀ values .
- Data normalization : Use internal controls (e.g., doxorubicin) and triplicate experiments to minimize variability .
- Molecular docking : Compare binding affinities to targets like PFOR enzyme or tubulin using AutoDock Vina .
What advanced computational strategies support the design of derivatives with enhanced activity?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and stability .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with PFOR enzyme) over 100 ns trajectories to assess binding stability .
- COMSOL Multiphysics : Optimize reaction conditions (e.g., temperature gradients) via heat/mass transfer simulations .
- AI-driven QSAR : Train models on datasets of thiadiazole derivatives to predict bioactivity and ADMET properties .
How do crystallographic studies inform structural modifications for improved solubility?
Answer:
- Crystal packing analysis (e.g., CCDC entries) reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds) that influence solubility .
- Modification strategies :
- Introduce polar groups (e.g., –SO₂NH₂) to disrupt hydrophobic stacking .
- Replace 4-bromobenzyl with PEG-linked moieties to enhance aqueous compatibility .
- Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯F interactions) for rational design .
What methodologies validate the mechanism of action in anticancer assays?
Answer:
- Flow cytometry : Assess apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G2/M phase) .
- Western blotting : Quantify apoptosis markers (Bax, Bcl-2) and DNA damage response (γ-H2AX) .
- Enzyme inhibition assays : Measure PFOR activity spectrophotometrically at 600 nm using nitazoxanide as a reference .
- In vivo xenograft models : Use BALB/c nude mice with tumor volume monitoring (caliper measurements) and histopathology .
How can researchers address challenges in scaling up synthesis for preclinical studies?
Answer:
- Process intensification : Transition from batch to flow chemistry for thioether formation, improving reproducibility .
- Green chemistry : Replace POCl₃ with polymer-supported reagents to reduce waste .
- Quality control : Implement HPLC-DAD (C18 column, acetonitrile/water gradient) to monitor purity ≥98% .
What structural features correlate with improved pharmacokinetic profiles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
